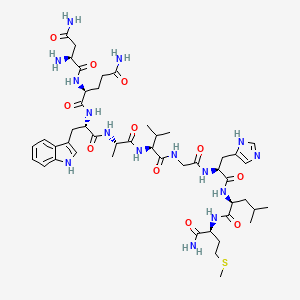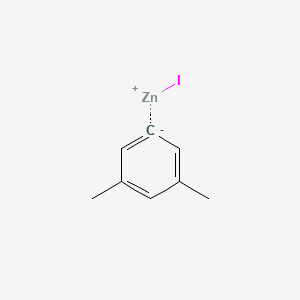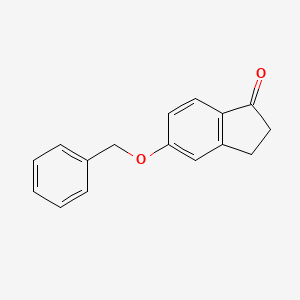
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
“5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” is a complex organic compound. The “benzyloxy” prefix suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked via an oxygen atom . The “2,3-dihydro-1H-inden-1-one” part suggests a partially saturated indene ring with a ketone functional group .
Synthesis Analysis
While specific synthesis methods for “5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” are not available, similar compounds are often synthesized through condensation reactions . For example, 5-Benzyloxyindole is obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is involved in the synthesis of a variety of chemical compounds. For instance, it plays a role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of various substituents like carbon, halogen, sulfur, silicon, and tin (Uhlmann et al., 1997).
- It has been used in enantioselective conjugate reductions, such as in the preparation of (S)-3-arylindan-1-ones, which are key intermediates for synthesizing certain receptor antagonists (Clark et al., 1999).
- Additionally, it is utilized in the synthesis of indane-based 1,5-benzothiazepines, which have shown promising antimicrobial activities against various bacteria and fungi (Mor et al., 2017).
Structural Analysis and Properties
- The compound has been the subject of structural analysis, such as the investigation of the title compound (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one. These studies often involve examining the molecular architecture and interactions, such as hydrogen bonding and π–π interactions (Asiri et al., 2012).
- Moreover, the compound's derivatives have been explored in density functional theory (DFT) studies, providing insights into their electronic structure and potential reactivity (Şahin et al., 2011).
Applications in Organic Synthesis
- 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their potential applications in organic synthesis. For example, its use in the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been analyzed for their antioxidant activities (Yüksek et al., 2015).
- It is also an intermediate in the synthesis of complex organic molecules, such as the kinamycin antibiotics, demonstrating its utility in the development of pharmaceuticals (Kitani et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKODVZMLEVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444414 | |
| Record name | 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
78326-88-2 | |
| Record name | 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

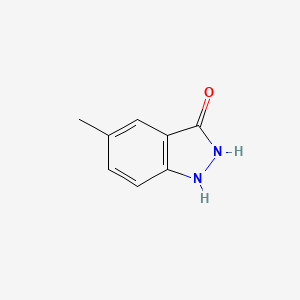
![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)
![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)
![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)
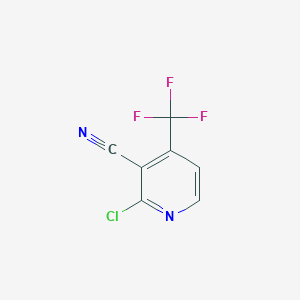
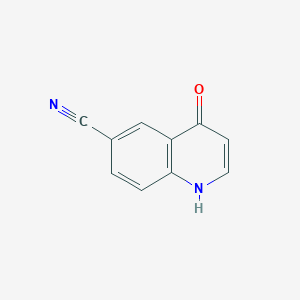
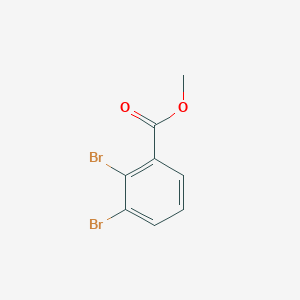
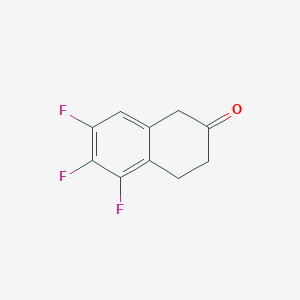
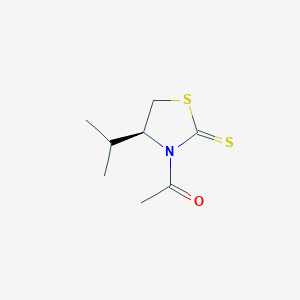
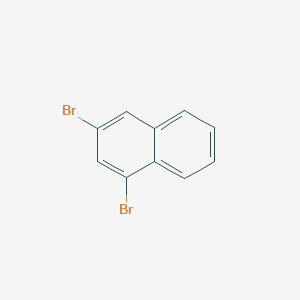
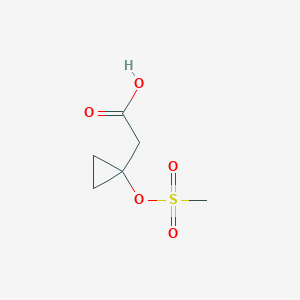
![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
